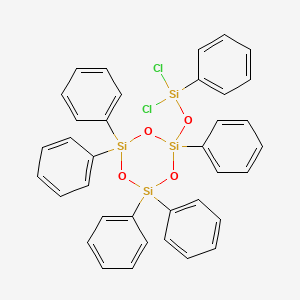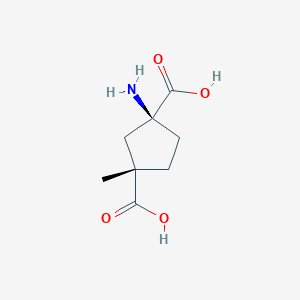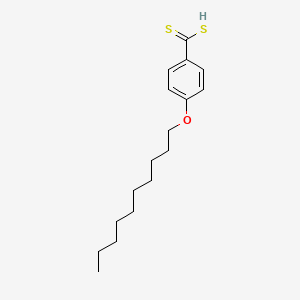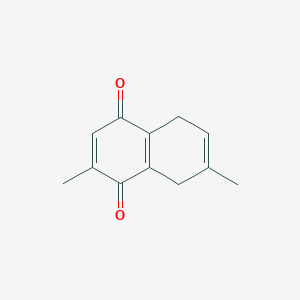
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound. It features a unique structure with multiple phenyl groups and silicon-oxygen bonds, making it an interesting subject for research in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of dichlorophenylsilane with a precursor containing the trioxatrisilinane framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include distillation, recrystallization, or chromatography to separate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorophenylsilane moiety to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium alkoxides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research into its use as a component in medical devices or as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s reactivity and stability. The phenyl groups can also engage in π-π interactions, affecting the compound’s physical properties and behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent used in various organic reactions.
Phenyltrichlorosilane: Another organosilicon compound with similar reactivity but different structural features.
Uniqueness
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane framework and multiple phenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
247180-40-1 |
|---|---|
Molekularformel |
C36H30Cl2O4Si4 |
Molekulargewicht |
709.9 g/mol |
IUPAC-Name |
dichloro-[(2,4,4,6,6-pentakis-phenyl-1,3,5,2,4,6-trioxatrisilinan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C36H30Cl2O4Si4/c37-45(38,35-27-15-5-16-28-35)42-46(36-29-17-6-18-30-36)40-43(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-44(41-46,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI-Schlüssel |
LZYJLTYPBXHDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)
![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)


![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
